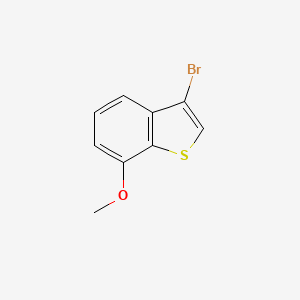
3-Bromo-7-methoxy-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-methoxy-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in pharmaceutical and chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methoxy-1-benzothiophene typically involves the bromination of 7-methoxy-1-benzothiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-7-methoxy-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like phenylboronic acid in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Benzothiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Thioethers: Formed through reduction reactions.
Applications De Recherche Scientifique
3-Bromo-7-methoxy-1-benzothiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-7-methoxy-1-benzothiophene involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups enhance its binding affinity to target proteins, leading to modulation of their activity. The compound can inhibit or activate various enzymes and receptors, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
3-Bromo-1-benzothiophene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
7-Methoxy-1-benzothiophene: Lacks the bromine atom, affecting its biological activity and reactivity.
3-Bromo-7-methoxy-1-benzofuran: Similar structure but contains an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness: Its unique structure allows for diverse chemical modifications and biological activities, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C9H7BrOS |
|---|---|
Poids moléculaire |
243.12 g/mol |
Nom IUPAC |
3-bromo-7-methoxy-1-benzothiophene |
InChI |
InChI=1S/C9H7BrOS/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-5H,1H3 |
Clé InChI |
BEPSDDPNULAWPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1SC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


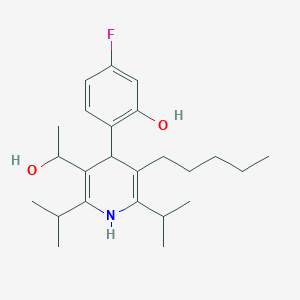
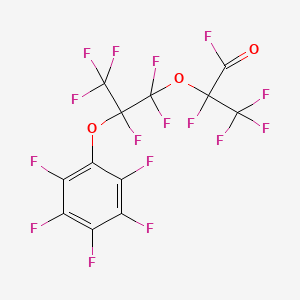
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
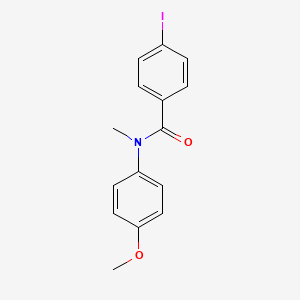
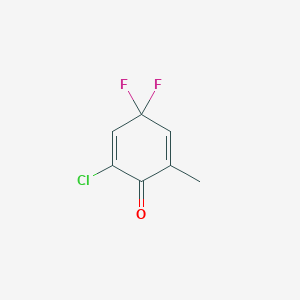
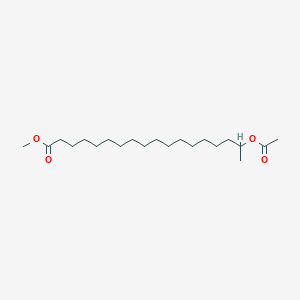
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)

![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
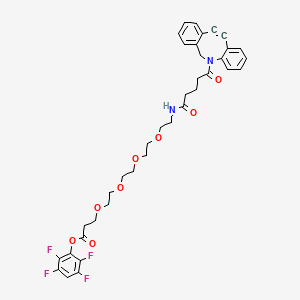
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
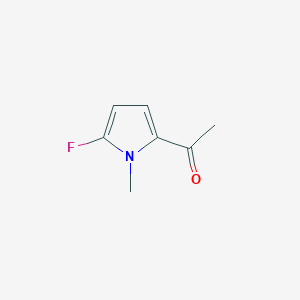
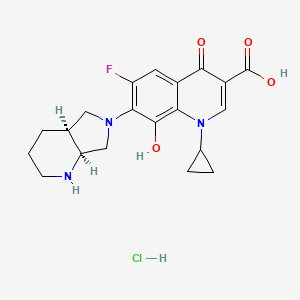
![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
